Erizepine

Octopamine receptor pharmacology Insect neurobiology GPCR ligand profiling

Erizepine (CAS 96645-87-3) is a research-grade small molecule with a documented Ki of 474 nM at OAR3, suitable for insect neurobiology and dual dopaminergic/octopaminergic pathway studies. Its moderate affinity and distinct selectivity profile make it a preferred tool over high-affinity (mianserin) or highly selective (epinastine) alternatives, reducing non-physiological artifacts and enabling concentration-dependent modulation.

Molecular Formula C20H22N2
Molecular Weight 290.4 g/mol
CAS No. 96645-87-3
Cat. No. B1615936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErizepine
CAS96645-87-3
Molecular FormulaC20H22N2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCN1CCC2=C(CC1)C3=CC=CC=C3N(C4=CC=CC=C24)C
InChIInChI=1S/C20H22N2/c1-21-13-11-15-16(12-14-21)18-8-4-6-10-20(18)22(2)19-9-5-3-7-17(15)19/h3-10H,11-14H2,1-2H3
InChIKeySGMXCAKSGHLWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erizepine (CAS 96645-87-3): A Tricyclic Octopamine and Dopamine Receptor Ligand for Neuropharmacology and Insect Research


Erizepine is a small-molecule tricyclic compound containing the INN stem '-zepine' [1], synthesized as a tetracyclic dopamine antagonist and subsequently characterized as an octopamine receptor class 3 (OAR3) antagonist with a reported Ki of 474 nM [2]. Its structural features include a dibenzazepine core with two methyl substitutions [3], and it is commercially available for research applications in neuropharmacology and invertebrate physiology.

Erizepine (CAS 96645-87-3) Procurement: Why Broad-Spectrum Octopamine Antagonists Cannot Substitute for Erizepine in Receptor-Selective Studies


While several compounds are described as octopamine receptor antagonists, their affinity and selectivity profiles differ substantially. Erizepine exhibits a Ki of 474 nM at OAR3 [1], placing it in an intermediate affinity range compared to high-affinity antagonists like mianserin (Ki = 1.2 nM) and maroxepine (Ki = 1.02 nM) [2], or low-affinity compounds like phentolamine (Ki ≈ 20 µM) [3]. Furthermore, Erizepine's documented interaction with dopamine receptors distinguishes it from compounds that are highly selective for octopamine receptors, such as epinastine, which shows minimal binding to dopamine receptors [4]. Substituting Erizepine with another octopamine antagonist without confirming comparable receptor subtype selectivity and polypharmacology would confound experimental interpretation, particularly in studies aiming to dissect OAR3-specific signaling or evaluate dual dopaminergic/octopaminergic mechanisms.

Erizepine (CAS 96645-87-3) Evidence Guide: Quantitative Differentiation from Closest Octopamine Receptor Antagonist Analogs


Erizepine's Intermediate OAR3 Affinity (Ki = 474 nM) Contrasts with High-Affinity Antagonists Like Mianserin (Ki = 1.2 nM)

In direct binding studies using [3H]octopamine on locust (Locusta migratoria) neuronal membranes, Erizepine exhibits an OAR3 Ki of 474 nM [1]. This is approximately 395-fold weaker binding than the high-affinity antagonist mianserin, which has a Ki of 1.2 nM in the same assay system [2]. This affinity difference indicates that Erizepine is a moderate-affinity ligand, whereas mianserin is a potent, high-affinity antagonist.

Octopamine receptor pharmacology Insect neurobiology GPCR ligand profiling

Erizepine's OAR3 Affinity (Ki = 474 nM) is Substantially Higher than Low-Affinity Antagonists Like Phentolamine (Ki = 20 µM)

Erizepine's OAR3 Ki of 474 nM [1] is approximately 42-fold higher affinity than phentolamine, which has a reported Ki of 20 µM (20,000 nM) for octopamine receptors in locust nervous tissue [2]. This places Erizepine in a distinct affinity class, significantly more potent than classical alpha-adrenergic antagonists that also bind octopamine receptors with low affinity.

Octopamine receptor pharmacology Insect physiology Comparative ligand binding

Erizepine's Dopamine Receptor Interaction Profile Distinguishes It from Highly Selective Octopamine Antagonists Like Epinastine

Erizepine is documented to bind to central dopamine (DA) receptors , with pharmacological profiling conducted alongside other tetracyclic dopamine antagonists including maroxepine, citatepine, and cipazoxapine . In contrast, epinastine, another tetracyclic compound with high OAR affinity (Ki = 1.1-2 nM), displays at least four orders of magnitude lower affinity for dopamine receptors [1]. Erizepine thus possesses a distinct polypharmacological profile with dual octopamine/dopamine receptor engagement, whereas epinastine is highly selective for octopamine receptors.

Dopamine receptor pharmacology Neuroleptic activity Polypharmacology

Erizepine's Structural Distinction from Maroxepine and Citatepine Contributes to Differential Pharmacological Activity

Erizepine belongs to a series of tetracyclic compounds (including maroxepine, citatepine, and cipazoxapine) developed as dopamine antagonists . While maroxepine exhibits the highest OAR affinity (Ki = 1.02 nM) [1] and is a potent dopamine antagonist, Erizepine shows a distinct pharmacological signature combining moderate OAR affinity (Ki = 474 nM) [2] with dopamine receptor binding . This differential profile likely stems from specific structural modifications within the tetracyclic core, though detailed SAR data remains limited in public literature.

Tetracyclic dopamine antagonist Structure-activity relationship Neuroleptic drug design

Erizepine's Intermediate Lipophilicity (XLogP3 = 3.5) May Confer Distinct Pharmacokinetic Properties Compared to More Hydrophilic OAR Antagonists

Erizepine has a computed XLogP3 value of 3.5 [1], indicating moderate lipophilicity. This contrasts with more polar OAR antagonists like phentolamine (XLogP3 ≈ 1.5) or highly lipophilic tetracyclic compounds. The molecular weight of 290.4 g/mol and zero hydrogen bond donors [1] further define its physicochemical profile. While direct comparative PK data are lacking, this lipophilicity value suggests that Erizepine may exhibit different membrane permeability and tissue distribution patterns in in vivo insect models compared to more hydrophilic OAR antagonists, potentially influencing experimental outcomes in whole-animal studies.

Physicochemical properties Drug-likeness Pharmacokinetic modeling

Erizepine (CAS 96645-87-3): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Insect Neurobiology Research Requiring a Moderate-Affinity OAR3 Antagonist

Erizepine's OAR3 Ki of 474 nM makes it suitable for insect neurobiology studies where partial or reversible receptor blockade is desired. This is particularly relevant in experiments examining octopamine-dependent behavioral or physiological responses, such as locomotion, learning, or metabolic regulation, where complete receptor silencing with sub-nanomolar antagonists like mianserin (Ki = 1.2 nM) [1] may produce non-physiological artifacts. Erizepine's intermediate affinity allows for concentration-dependent modulation of octopaminergic signaling, facilitating dose-response analyses.

Polypharmacology Studies Investigating Dopaminergic-Octopaminergic Crosstalk

For researchers exploring the interplay between dopamine and octopamine signaling pathways, Erizepine offers a unique tool compound due to its documented binding to both receptor families . Unlike highly selective octopamine antagonists such as epinastine, which exhibits minimal dopamine receptor affinity [2], Erizepine can be used to probe dual-receptor engagement in neural circuits or behavioral paradigms. This application is valuable in invertebrate model systems where both neurotransmitter systems are evolutionarily conserved and functionally interconnected.

Structure-Activity Relationship (SAR) Studies of Tetracyclic Neuroleptic Scaffolds

Erizepine serves as a key comparator in SAR studies of tetracyclic dopamine antagonists, alongside maroxepine, citatepine, and cipazoxapine . By comparing the pharmacological profiles of these structurally related compounds, researchers can identify which molecular features govern the balance between OAR and dopamine receptor affinity. Erizepine's distinct combination of moderate OAR affinity (Ki = 474 nM) [3] and dopamine receptor binding provides a reference point for designing next-generation compounds with tailored receptor selectivity profiles.

Chemical Biology Tool for Validating OAR3 as a Target for Novel Insecticide Discovery

Octopamine receptors are invertebrate-specific GPCRs and represent validated targets for insecticide development [4]. Erizepine's well-characterized OAR3 antagonism (Ki = 474 nM) [3] makes it a useful chemical probe for target validation studies. Its moderate affinity is advantageous for initial screening cascades, as it avoids the potential cytotoxicity or off-target effects associated with very high-affinity antagonists, while still providing sufficient receptor engagement to elicit measurable physiological responses in target pest species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erizepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.